2-(2-(Benzyloxy)-3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Benzyloxy)-3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a benzyloxy group, a fluoro substituent, and a methyl group on the phenyl ring, along with a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(benzyloxy)-3-fluoro-4-methylphenyl)boronic acid with a suitable dioxaborolane reagent under mild conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or tetrahydrofuran. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the organoboron compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The fluoro and methyl groups on the phenyl ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced phenyl derivatives with altered substituents.
Scientific Research Applications
2-(2-(Benzyloxy)-3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drug candidates and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The organoboron compound transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the benzyloxy and fluoro substituents.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the benzyloxy and fluoro groups.
Uniqueness
2-(2-(Benzyloxy)-3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its reactivity and selectivity in chemical reactions. The presence of the benzyloxy group provides additional functionalization options, while the fluoro and methyl groups influence the electronic properties of the compound, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C20H24BFO3 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-(3-fluoro-4-methyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO3/c1-14-11-12-16(21-24-19(2,3)20(4,5)25-21)18(17(14)22)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
InChI Key |
QMAAFVOQBBGCCY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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